molecular formula C11H19NO5 B1529733 3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid CAS No. 895126-65-5

3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid

Cat. No.: B1529733
CAS No.: 895126-65-5
M. Wt: 245.27 g/mol
InChI Key: XDDIYUUNSUWZJX-UHFFFAOYSA-N
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Description

3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid is a specialized chemical building block designed for advanced pharmaceutical research and development. This compound features a protected azetidine ring, a four-membered nitrogen heterocycle that is of significant interest in drug discovery for its ability to modulate the conformational and physicochemical properties of potential therapeutic agents . The tert-butoxycarbonyl (Boc) group serves as a standard protecting group for amines, enhancing the compound's stability and making it a reliable intermediate for complex multi-step synthetic routes. The ether-linked propanoic acid side chain introduces a flexible spacer and a carboxylic acid functional group, which can be utilized for further derivatization, particularly in conjugation reactions or to introduce key pharmacophore elements. Researchers value this bifunctional reagent for its application in constructing novel molecular scaffolds. Azetidine-based intermediates are frequently employed in the synthesis of compounds targeting a range of therapeutic areas, which may include JAK inhibitors for immunology, protease inhibitors for virology, and PAR-1 antagonists for cardiovascular diseases . The strategic incorporation of the azetidine ring, as seen in related compounds, is often explored to improve the potency, selectivity, and metabolic stability of drug candidates. This product is intended for use by qualified laboratory personnel solely for research purposes.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-8(7-12)16-5-4-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDIYUUNSUWZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171634
Record name 1-(1,1-Dimethylethyl) 3-(2-carboxyethoxy)-1-azetidinecarboxylate
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Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895126-65-5
Record name 1-(1,1-Dimethylethyl) 3-(2-carboxyethoxy)-1-azetidinecarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=895126-65-5
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Record name 1-(1,1-Dimethylethyl) 3-(2-carboxyethoxy)-1-azetidinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid
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Biological Activity

3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid, with the CAS number 895126-65-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11H19NO5
  • Molecular Weight : 245.28 g/mol
  • IUPAC Name : 3-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)propanoic acid
  • Purity : Typically around 97% .

The biological activity of 3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid is primarily attributed to its structural features, including the azetidine ring and the tert-butoxycarbonyl (BOC) group. These components are known to influence various biological pathways, particularly in relation to enzyme inhibition and receptor interactions.

Antibacterial Activity

Research into related compounds has demonstrated antibacterial activity against various Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways . While direct studies on 3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid are scarce, its structural similarities to known antibacterial agents warrant further investigation.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects can be hypothesized based on the presence of carboxylic acid groups, which are often implicated in modulating inflammatory responses. Compounds that inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 have been documented in the literature, suggesting that similar mechanisms could be explored for this compound .

Research Findings and Case Studies

StudyFindings
Antiproliferative Activity Compounds with azetidine structures showed significant antiproliferative effects against various cancer cell lines, including A549 (lung), HepG2 (liver), and MCF-7 (breast). IC50 values were determined to assess efficacy .
Antibacterial Screening Similar azetidine derivatives demonstrated effective inhibition of bacterial growth, particularly against Gram-positive strains. The most active compounds exhibited lower IC50 values compared to traditional antibiotics .
Inflammation Modulation Compounds structurally related to 3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid have been shown to reduce levels of inflammatory markers in vitro, suggesting potential for therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight Key Features Applications/Notes References
3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid C₁₁H₁₈NO₅ 244.27 (calc.) Azetidine, Boc, ether linkage, propanoic acid Intermediate for constrained peptides, drug delivery systems -
2-(((1-(Tert-butoxycarbonyl)azetidin-3-ylidene)amino)oxy)propanoic acid (9a) C₁₁H₁₇N₂O₅ 257.26 Imino-ether linkage (NH instead of O) Synthesized in 100% yield; studied in photochemical reactions
3-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]benzoic acid C₁₆H₂₁NO₄ 291.34 (calc.) Pyrrolidine (5-membered ring), benzoic acid Larger ring size increases flexibility; aromatic acid enhances π-π interactions
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid C₁₁H₁₅NO₄ 225.24 Propynoic acid (triple bond) Click chemistry applications; increased rigidity and reactivity
4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid C₁₅H₁₉NO₅ 293.31 (calc.) Benzoic acid, ether linkage Aromatic substitution improves lipophilicity and binding affinity
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid C₉H₁₇NO₄ 203.24 Branched chain (2-methyl), Boc-protected amino group Steric hindrance impacts metabolic stability; peptide backbone modification

Preparation Methods

General Synthetic Strategy

The preparation of 3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid typically involves:

  • Synthesis of the Boc-protected azetidinone intermediate.
  • Functionalization of the azetidine ring to introduce the oxypropanoic acid side chain.
  • Protection and deprotection steps to maintain functional group integrity.
  • Use of catalysts and bases to facilitate cyclization and substitution reactions.

Stepwise Preparation Based on Patent CN111362852A

A comprehensive industrially viable method is disclosed in patent CN111362852A, which outlines a multi-step process emphasizing yield, scalability, and environmental considerations.

Step Reaction Description Key Reagents and Conditions Notes
1. Cyclization to form 1-tert-butyloxycarbonyl-3-azetidinone (Intermediate III) Cyclization of a precursor compound (II) with ammonium salt in the presence of halide catalysts (NaBr, KBr, NaI, KI) Catalyst: Sodium or potassium halides; Temperature: 50-100°C; Solvent: DMF or similar polar aprotic solvent High yield, suitable for scale-up
2. Reduction of intermediate III to compound IV Palladium on carbon (Pd/C) catalyzed hydrogenation Pd/C catalyst, H2 atmosphere, room temperature Efficient reduction step
3. Boc protection of compound IV to form compound V Reaction with Boc anhydride in the presence of organic or inorganic base Bases: Triethylamine, pyridine, K2CO3, NaOH, etc. Ensures nitrogen protection
4. Acid treatment to form compound VI Treatment with organic (e.g., tartaric, oxalic acid) or inorganic acids (HCl, H2SO4) Acid selection depends on desired salt form Facilitates purification and stability
5. Final reaction to obtain 3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid Reaction of intermediate VI with Boc anhydride and base Same bases as step 3; Boc anhydride Final product formation

This sequence is summarized in the following reaction scheme:

$$
\text{Compound II} \xrightarrow[\text{halide catalyst}]{\text{cyclization}} \text{Compound III} \xrightarrow[\text{Pd/C}]{\text{reduction}} \text{Compound IV} \xrightarrow[\text{Boc anhydride + base}]{\text{protection}} \text{Compound V} \xrightarrow[\text{acid}]{\text{treatment}} \text{Compound VI} \xrightarrow[\text{Boc anhydride + base}]{\text{final step}} \text{Target Compound}
$$

Detailed Reaction Conditions and Reagents

Parameter Options Preferred Conditions
Catalyst for cyclization Sodium bromide, potassium bromide, sodium iodide, potassium iodide Sodium iodide preferred for higher activity
Bases for Boc protection Triethylamine, trimethylamine, diisopropylethylamine, pyridine, imidazole; inorganic bases like K2CO3, NaOH Triethylamine or K2CO3 for balance of reactivity and cost
Acids for salt formation Organic acids: tartaric, oxalic, malic, citric, benzoic, salicylic, caffeic; Inorganic acids: HCl, H2SO4, H3PO4 Citric acid or HCl for purity and stability
Solvents DMF, dichloromethane, dioxane (less preferred due to environmental concerns) DMF preferred for cyclization; DCM for extraction and purification

Advantages and Industrial Applicability

  • High Yield: The method achieves relatively high yields compared to traditional oxidation methods.
  • Environmental Considerations: Avoids use of environmentally unfriendly solvents like dioxane and DMSO.
  • Scalability: The process is optimized for industrial scale-up with robust catalysts and mild conditions.
  • Purity: Use of acid-base treatments allows for efficient purification and salt formation.

Comparative Notes on Traditional vs. Modern Methods

Aspect Traditional Method Modern Method (CN111362852A)
Key Intermediate 1-tert-butyloxycarbonyl-3-azetidinone Same intermediate via cyclization
Oxidation Step Oxidation of hydroxyl to ketone using DMSO and oxalyl chloride Avoided; replaced by cyclization and reduction steps
Solvents Dioxane, DMSO (environmentally unfriendly) DMF and greener solvents
Catalyst None or heavy metal oxidants Halide salts and Pd/C catalyst
Yield Moderate, impurity-prone Higher yield, cleaner reaction
Industrial Feasibility Limited High, with strong applicability

Summary Table of Preparation Steps

Step Number Reaction Type Reagents/Catalysts Conditions Outcome
1 Cyclization Ammonium salt, NaI/KI 50-100°C, DMF Formation of Boc-azetidinone
2 Reduction Pd/C, H2 Room temperature Reduced azetidine derivative
3 Boc Protection Boc anhydride, TEA/K2CO3 Room temperature Protected amine intermediate
4 Acid Treatment Organic/inorganic acid Ambient Salt form for purification
5 Final Boc protection Boc anhydride, base Room temperature Target compound

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing 3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid?

Answer:
The synthesis typically involves:

  • Step 1: Introduction of the tert-butoxycarbonyl (Boc) protecting group to the azetidine ring to prevent unwanted side reactions during subsequent steps .
  • Step 2: Coupling the Boc-protected azetidine-3-ol with a propanoic acid derivative via nucleophilic substitution or esterification. Reaction conditions include refluxing in anhydrous solvents (e.g., DCM or THF) under an inert atmosphere (N₂/Ar) .
  • Step 3: Deprotection (if required) and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization .
    Critical Parameters: Temperature control (±2°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield .

Basic: What analytical methods are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regioselectivity of the azetidine-oxypropanoic acid linkage and Boc group integrity. Key signals include δ ~1.4 ppm (Boc tert-butyl) and δ ~4.2 ppm (azetidine-O-CH₂) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 210–254 nm .
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ for C₁₂H₂₀NO₆: theoretical 298.14 g/mol) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?

Answer:

  • Design of Experiments (DoE): Use factorial designs (e.g., 2³ full factorial) to evaluate interactions between variables: temperature (20–80°C), solvent (polar aprotic vs. non-polar), and catalyst (e.g., DMAP or DCC) .
  • Computational Modeling: Density Functional Theory (DFT) to predict transition-state energies and identify rate-limiting steps. For example, steric hindrance from the Boc group may necessitate longer reaction times .
  • In Situ Monitoring: ReactIR or HPLC tracking to terminate reactions at optimal conversion points, minimizing side products like hydrolyzed Boc intermediates .

Advanced: What are the stability profiles and incompatible conditions for this compound?

Answer:

  • Stability: Stable under inert storage (dry, -20°C) but degrades in humid or acidic conditions (pH <4), leading to Boc cleavage .
  • Incompatible Materials: Avoid strong acids (e.g., TFA), bases (e.g., NaOH), and oxidizing agents (e.g., KMnO₄), which induce decomposition or polymerization .
  • Decomposition Products: Thermal gravimetric analysis (TGA) shows CO₂ release above 150°C, confirmed by FT-IR peaks at ~1750 cm⁻¹ (C=O) .

Advanced: How can computational tools aid in designing derivatives or analogs?

Answer:

  • Reaction Path Prediction: Use quantum chemical software (e.g., Gaussian, ORCA) to simulate intermediates and transition states. For example, substituent effects on azetidine ring strain can be modeled .
  • Molecular Docking: Screen analogs for bioactivity by docking into enzyme active sites (e.g., proteases or kinases). The propanoic acid moiety may chelate metal ions in catalytic pockets .
  • SAR Studies: Compare with structurally similar compounds (e.g., tert-butyl-protected amino acids) to identify critical functional groups for activity .

Advanced: How to resolve contradictory data in spectroscopic characterization?

Answer:

  • Cross-Validation: Combine 2D NMR (HSQC, HMBC) with X-ray crystallography (if crystalline) to resolve ambiguous proton assignments, especially for overlapping azetidine and propanoic acid signals .
  • Isotopic Labeling: Synthesize ¹³C-labeled Boc groups to track retention or cleavage during reactions .
  • Statistical Analysis: Apply multivariate analysis (e.g., PCA) to batch data, identifying outliers caused by moisture or oxygen exposure during synthesis .

Advanced: What methodologies are used to study interactions with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure binding kinetics (kₐ, k𝒹) with proteins like β-lactamases or peptide receptors .
  • Isothermal Titration Calorimetry (ITC): Quantify enthalpy/entropy changes during ligand-enzyme interactions, with focus on the carboxylic acid group’s role in hydrogen bonding .
  • Fluorescence Quenching Assays: Monitor conformational changes in target enzymes (e.g., tryptophan residue shifts) upon compound binding .

Table 1: Structurally Similar Compounds and Key Differences

Compound NameKey FeaturesReference
3-(Benzyloxy)propanoic acidLacks azetidine ring; simpler ester linkage
Boc-protected azetidine derivativesVary in substituents (e.g., hydroxyl vs. carboxyl groups)
tert-Butyl amino acid analogsSimilar Boc protection but differ in backbone (e.g., valine vs. propanoic)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid
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3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid

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